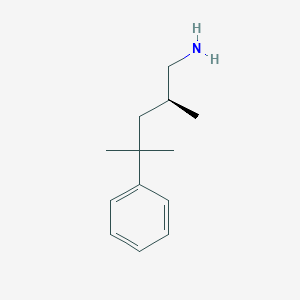

1-(2-chlorophenyl)-3-methyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance and any notable characteristics .

Synthesis Analysis

This would involve a detailed explanation of the chemical reactions used to synthesize the compound. It would include the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用

Synthesis and Characterization

- 1-(2-chlorophenyl)-3-methyl-1H-pyrazole and its derivatives are synthesized for various scientific research applications. These compounds are typically characterized using techniques like single-crystal X-ray diffraction, spectroscopic methods, and others. For instance, a study by Kamani et al. (2019) describes the synthesis and characterization of a tolylthiopyrazol bearing methyl group, offering insights into its molecular structure (Kamani et al., 2019).

Crystallography and Molecular Structure

- Research in crystallography often involves analyzing the molecular structure of such compounds. The structural properties of these molecules, including their crystallographic parameters, are studied to understand their chemical behavior and potential applications. For example, the work by Kumarasinghe et al. (2009) focuses on the regiospecific synthesis of a related compound and the use of crystallography for unambiguous structure determination (Kumarasinghe et al., 2009).

Antimicrobial and Anticancer Properties

- Some derivatives of this compound exhibit antimicrobial and anticancer properties, making them subjects of pharmacological studies. Hafez et al. (2016) synthesized novel pyrazole derivatives and evaluated their in vitro antimicrobial and anticancer activity, demonstrating the biomedical potential of these compounds (Hafez et al., 2016).

Biological Activity and Synthesis Optimization

- The biological activity of this compound derivatives is a significant area of research. These compounds are synthesized and optimized for potential biological activity, particularly in cancer therapy. For instance, Liu et al. (2017) synthesized 3-phenyl-1H-pyrazole derivatives, highlighting their importance as intermediates for biologically active compounds (Liu et al., 2017).

Application in Fungicides and Environmental Studies

- Derivatives of this compound are also used in the synthesis of novel fungicides. Liu et al. (2011) synthesized a radioactive pyraoxystrobin labeled in the pyrazole ring system, indicating its use in environmental studies and the development of fungicides (Liu et al., 2011).

作用機序

Target of Action

Similar compounds such as clonazepam, a benzodiazepine, have been shown to bind to gaba a receptors, thus increasing the effect of the chief inhibitory neurotransmitter γ-aminobutyric acid (gaba) .

Mode of Action

It can be inferred from related compounds that it may interact with its targets to modulate their function . For instance, Clonazepam’s primary mechanism of action is the modulation of GABA function in the brain, by the benzodiazepine receptor, located on GABA A receptors, which, in turn, leads to enhanced GABAergic inhibition of neuronal firing .

Biochemical Pathways

Based on the potential target of action, it can be inferred that it may influence the gabaergic neurotransmission pathway .

Pharmacokinetics

Similar compounds such as clonazepam have a bioavailability of 90%, are metabolized in the liver, and excreted via the kidneys .

Result of Action

Based on the potential mode of action, it can be inferred that it may lead to enhanced gabaergic inhibition of neuronal firing, potentially affecting neuronal excitability .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes and proteins The nature of these interactions is largely dependent on the specific substituents on the pyrazole ring

Cellular Effects

Pyrazole derivatives have been shown to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities

Molecular Mechanism

The molecular mechanism of action of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole is not well-established. Pyrazole derivatives can undergo various reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions could potentially influence its interactions with biomolecules and its effects at the molecular level.

Metabolic Pathways

Pyrazole derivatives can undergo reactions at the benzylic position, which may influence their metabolic processing

Subcellular Localization

Some related compounds, such as the peripheral-type benzodiazepine receptor, have been found to localize to the mitochondrial outer membrane

特性

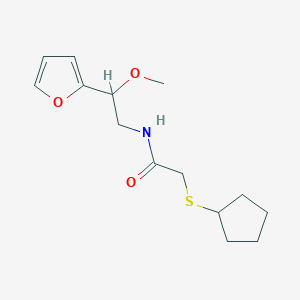

IUPAC Name |

1-(2-chlorophenyl)-3-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPOMJYLPSDFEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2609725.png)

![N-(2,5-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2609726.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2609729.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2609730.png)

![Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2609739.png)

![2-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609742.png)

![N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2609745.png)